molecular formula C11H22O9S B606481 Carboxy-PEG4-sulfonic acid CAS No. 1817735-25-3

Carboxy-PEG4-sulfonic acid

Cat. No. B606481
M. Wt: 330.35
InChI Key: AIQWRGDWHOOSMN-UHFFFAOYSA-N
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Description

Carboxy-PEG4-sulfonic acid is a PEG linker containing a carboxylic acid and a sulfonic acid . The terminal carboxylic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . The sulfonic acid group can undergo esterification, halogenation, and replacement reactions . The hydrophilic PEG linker increases the solubility of a compound in aqueous media .


Molecular Structure Analysis

The molecular formula of Carboxy-PEG4-sulfonic acid is C11H22O9S . It has a molecular weight of 330.35 g/mol . The structure includes a PEG linker containing a carboxylic acid and a sulfonic acid .


Chemical Reactions Analysis

The terminal carboxylic acid of Carboxy-PEG4-sulfonic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . The sulfonic acid group can undergo esterification, halogenation, and replacement reactions . In a study, sulfonic acid-functionalized ionic liquids (ILs) were found to be effective in transesterification reactions .


Physical And Chemical Properties Analysis

Carboxy-PEG4-sulfonic acid has a molecular weight of 330.35 g/mol . It has a predicted density of 1.328±0.06 g/cm3 . It is soluble in water . The pKa is predicted to be 1.34±0.50 .

Relevant Papers A study on antifouling and blood compatibility properties of carboxyl and sulfonic acid groups modified polyvinylidene fluoride membrane was found . Another paper discusses the influence of the carboxylic acid groups on the structure and properties .

Scientific Research Applications

  • Blood Purification and Antifouling

    • Field : Biomedical Engineering
    • Application : Carboxyl and sulfonic acid groups were introduced to polyvinylidene fluoride (PVDF) membranes to improve their blood compatibility and antifouling properties .
    • Method : The modified PVDF membranes were prepared by liquid–liquid-phase inversion technology, which induced the enrichment of hydrophilic groups including sulfonic acid and hydroxyl groups on the surface of the modified PVDF membranes .
    • Results : The modified PVDF membranes exhibited high performance with prolonged clotting time and low activation of blood components when they contacted blood. The ultrafiltration experiment results revealed the improvement in the antifouling properties of the modified PVDF membranes after the introduction of hydrophilic groups on the membranes surface .
  • Biomaterials

    • Field : Materials Science
    • Application : Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties .
    • Method : The review explores the effect of sulfonation and recent innovations in biomaterial applications. It covers hydrogels, scaffolds, and nanoparticles, emphasizing sulfonation’s unique advantages .
    • Results : The impact on cellular responses, including adhesion, proliferation, and differentiation, is discussed. This review also addresses sulfonated biomaterials’ role in regenerative medicine, drug delivery, and tissue engineering challenges .

properties

IUPAC Name

3-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O9S/c12-11(13)1-2-17-3-4-18-5-6-19-7-8-20-9-10-21(14,15)16/h1-10H2,(H,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQWRGDWHOOSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCS(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxy-PEG4-sulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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